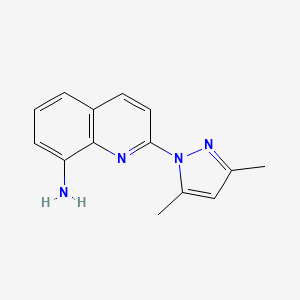

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine is a compound that belongs to the class of pyrazoloquinolines, which are heterocyclic aromatic organic compounds. These compounds are characterized by a fusion of pyrazole and quinoline rings and are known for their diverse biological activities and potential pharmacological properties.

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives can be achieved through various synthetic routes. One approach involves a dimethyl sulfoxide-assisted, iodine- and ascorbic acid-catalyzed one-pot synthesis, which allows for the construction of highly substituted pyrazolo[1,5-a]quinoline thioether derivatives . Another method employs main group metal Lewis acid catalysis for the intramolecular formal hydroamination and hydroarylation of mono-propargylated aromatic ortho-diamines to yield quinolin-8-amines . Additionally, a catalyst-free synthesis has been reported for the construction of pyrazolo[3,4-b]quinolin-5-one derivatives through cyclocondensation reactions .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives can be elucidated using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, high-resolution mass spectrometry, and single-crystal X-ray diffractometry have been utilized to identify the compounds . These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound.

Chemical Reactions Analysis

Pyrazoloquinoline derivatives can undergo a range of chemical reactions. The benzannulation reaction is one such example, where diazotization of the pyrazole amine derivative is followed by radical generation and trapping of the aryl radical . The Suzuki reaction can also be used to create aryl/heteroaryl compounds from synthesized pyrazoloquinoline derivatives . Moreover, the regioselective synthesis of tricyclic pyrazoloquinolines has been achieved through reactions with dimedone and aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole core can significantly affect the bioactivity of these compounds . The functional group tolerance of these molecules is an important aspect of their chemical behavior, as it determines their reactivity and potential applications in various chemical transformations . The solubility, melting point, and stability of these compounds can vary depending on their specific substituents and molecular configuration.

Aplicaciones Científicas De Investigación

-

Scientific Field: Environmental Science and Pollution Research

- Application Summary : This compound is used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) for the removal of heavy metal ions in water .

- Methods of Application : The study introduces a cost-effective approach to fabricating SBPC through air drying. Characterization techniques were employed to evaluate the microstructure and adsorption mechanism .

- Results or Outcomes : The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies. It showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .

-

Scientific Field: Research and Development

- Application Summary : “2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine” is a fine chemical that belongs to the group of versatile building blocks. It can be used as a reagent or as a speciality chemical in research and development .

- Methods of Application : This compound is used as a reagent in the synthesis of complex compounds .

- Results or Outcomes : The specific outcomes or results of this application are not mentioned in the source .

-

Scientific Field: Materials Chemistry

- Application Summary : This compound is used in the fabrication of aerogel-based stimulus-responsive porous liquids .

- Methods of Application : The study proposes a method to fabricate aerogel-based porous liquids by dispersing superhydrophobic silica aerogel microparticles in a polymer aqueous solution .

- Results or Outcomes : The resulting porous liquids show reversible thermal responsiveness and can transition to a new condensed state, i.e., solid-liquid-vapor triple-state gels, via on-demand thermal triggering .

-

Scientific Field: Biochemistry

- Application Summary : “2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine” is a useful scaffold for the synthesis of complex compounds and has been shown to be an effective inhibitor of protein tyrosine kinases .

- Methods of Application : This compound is used as a reagent in the synthesis of complex compounds .

- Results or Outcomes : The specific outcomes or results of this application are not mentioned in the source .

Safety And Hazards

Propiedades

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-9-8-10(2)18(17-9)13-7-6-11-4-3-5-12(15)14(11)16-13/h3-8H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBIKFYWRHCKQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(C=CC=C3N)C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385858 |

Source

|

| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine | |

CAS RN |

356522-39-9 |

Source

|

| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)

![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)

![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol](/img/structure/B1272655.png)